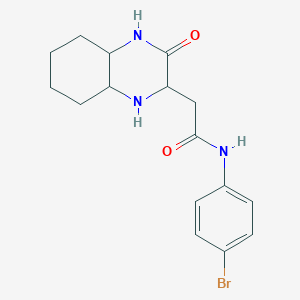
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as BQ-123, is a cyclic peptide that acts as a selective antagonist of the endothelin A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and pulmonary fibrosis.
Wirkmechanismus
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cancer cells, and fibroblasts. Endothelin-1, the endogenous ligand of the endothelin A receptor, is a potent vasoconstrictor and mitogenic factor that is involved in the pathogenesis of various diseases. By blocking the endothelin A receptor, this compound can inhibit the vasoconstrictive, angiogenic, and profibrotic effects of endothelin-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues. In vascular smooth muscle cells, this compound can inhibit the contraction induced by endothelin-1 and other vasoconstrictors. In cancer cells, this compound can inhibit the proliferation, migration, and invasion induced by endothelin-1 and other growth factors. In fibroblasts, this compound can inhibit the proliferation and collagen synthesis induced by endothelin-1 and other profibrotic factors. These effects are mediated by the blockade of the endothelin A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages as a research tool. It is a selective antagonist of the endothelin A receptor, which allows for the specific inhibition of the effects of endothelin-1. It has been extensively studied in various disease models, which provides a wealth of data on its pharmacological properties. However, this compound also has some limitations. It is a peptide that can be degraded by proteases, which limits its bioavailability and stability. It also has a relatively low potency compared to other endothelin A receptor antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One direction is the development of more stable and potent analogs of this compound that can be used as therapeutic agents. Another direction is the investigation of the role of endothelin-1 and the endothelin A receptor in other diseases, such as diabetes, Alzheimer's disease, and stroke. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound is a promising research tool and therapeutic agent that has the potential to improve the treatment of various diseases.
Synthesemethoden
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to lower blood pressure by blocking the vasoconstrictive effects of endothelin-1. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the angiogenic effects of endothelin-1. In pulmonary fibrosis, this compound has been shown to reduce fibrosis and inflammation by blocking the profibrotic effects of endothelin-1.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h5-8,12-14,19H,1-4,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZXDQESADKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5907365.png)
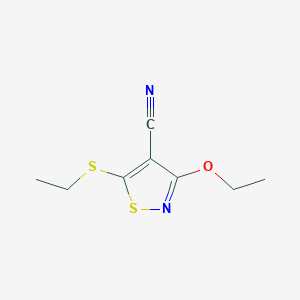
![N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5907384.png)
![1-allyl-2'-amino-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B5907392.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B5907401.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5907433.png)
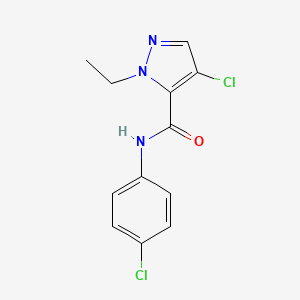
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide](/img/structure/B5907454.png)
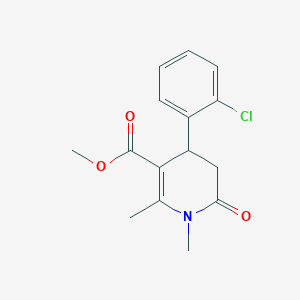
![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)
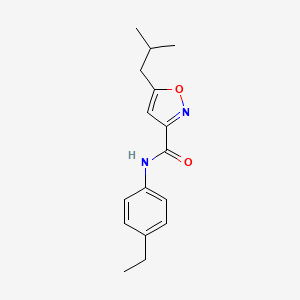
![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
